molecular formula C19H15BrN2O3 B2666932 {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate CAS No. 1794778-88-3

{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate

Cat. No.: B2666932
CAS No.: 1794778-88-3
M. Wt: 399.244
InChI Key: CMRDLKOWAYRPIA-UHFFFAOYSA-N
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Description

{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound is particularly significant in the fields of drug discovery and development due to its unique structural properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzylamine and quinoline-2-carboxylic acid.

    Formation of Intermediate: The 4-bromobenzylamine is reacted with a suitable protecting group to form a protected amine intermediate.

    Coupling Reaction: The protected amine intermediate is then coupled with quinoline-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF (dimethylformamide), thiourea in ethanol.

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for further investigation in biochemical assays.

Medicine

In the field of medicine, this compound is being explored for its potential therapeutic effects. It is being investigated for its ability to interact with biological targets that are relevant to various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate involves its interaction with specific molecular targets. It is believed to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, which are being studied for their potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • {[(4-Chlorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate
  • {[(4-Fluorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate
  • {[(4-Methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate

Uniqueness

Compared to its analogs, {[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for studying the effects of halogen substitution on biological activity and chemical reactivity.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c20-15-8-5-13(6-9-15)11-21-18(23)12-25-19(24)17-10-7-14-3-1-2-4-16(14)22-17/h1-10H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRDLKOWAYRPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)NCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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